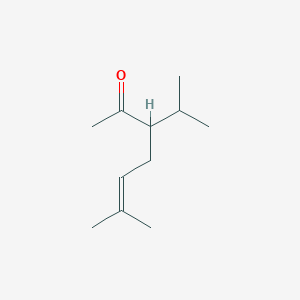![molecular formula C25H26O6 B14741136 3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one CAS No. 5456-73-5](/img/structure/B14741136.png)
3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a pyranochromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one typically involves several steps:
Formation of the Pyranochromenone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, which may involve reagents like hydrogen peroxide or other oxidizing agents.
Prenylation: The addition of the prenyl group (3-methylbut-2-en-1-yl) is achieved through prenylation reactions using prenyl bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: Substitution reactions can introduce various functional groups into the molecule, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one is unique due to its specific structural features, including the pyranochromenone core and the presence of multiple hydroxyl groups and a prenyl group. These structural elements contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
5456-73-5 |
|---|---|
Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-9,10-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-15-21(28)20-22(29)17(14-6-8-18(26)19(27)11-14)12-30-24(20)16-9-10-25(3,4)31-23(15)16/h5-6,8,11-12,26-28H,7,9-10H2,1-4H3 |
InChI Key |
AFXRALVWINXBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)CCC(O2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


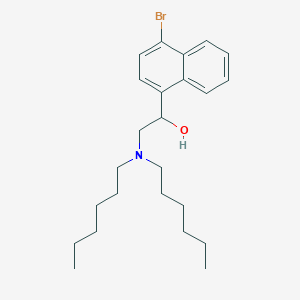
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)
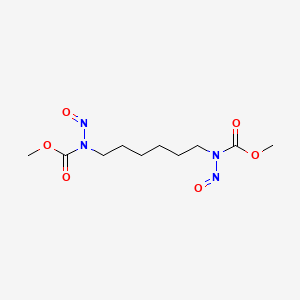
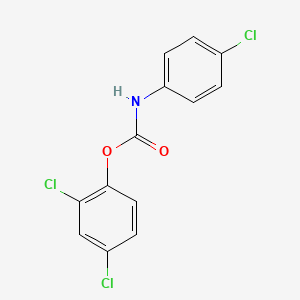
![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)
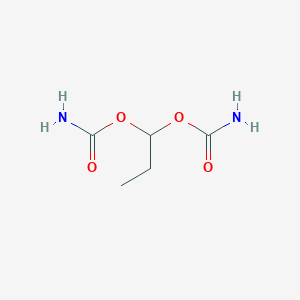
![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)
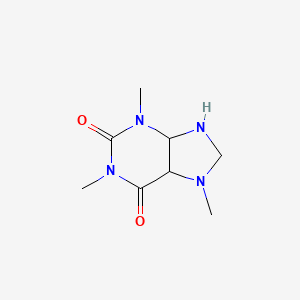

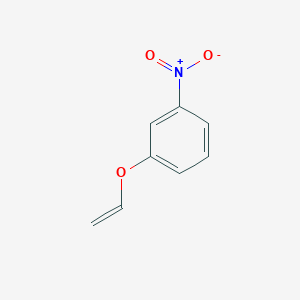
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
